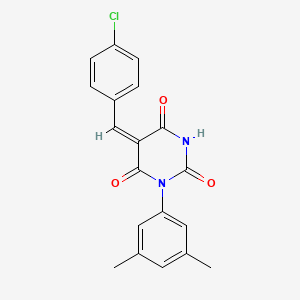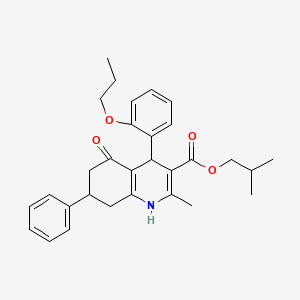
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying cancer cells and developing new cancer therapies. However, there are also some limitations to using this compound in lab experiments. For example, it is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, it can be toxic at high doses, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could be to further investigate its mechanism of action and how it works to inhibit cancer cell growth and induce apoptosis. Another area of research could be to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases or neurodegenerative diseases. Finally, research could be conducted to develop new synthesis methods for this compound that could improve its purity and yield.
Synthesemethoden
The synthesis of 5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chlorobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a base catalyst. The reaction is carried out in a solvent, typically ethanol or methanol, at a temperature of around 60-70°C. The resulting product is then purified through recrystallization to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of other diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-7-12(2)9-15(8-11)22-18(24)16(17(23)21-19(22)25)10-13-3-5-14(20)6-4-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZKMSQCSKVAL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)

![2-imino-5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5213776.png)
![ethyl 4-({[1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5213780.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)